

Mental Health Status of Former Namie Residents: A Technical Overview

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Compound of Interest		
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Foreword

Following the 2011 Great East Japan Earthquake, subsequent tsunami, and the Fukushima Daiichi Nuclear Power Plant accident, the residents of **Namie** and surrounding areas faced unprecedented challenges, including long-term evacuation and the psychological burden of a nuclear disaster. This technical guide provides a comprehensive overview of the mental health status of former **Namie** residents, synthesizing data from various studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the long-term psychological impact of such events and the methodologies used to assess them.

Quantitative Data Summary

The following tables summarize the prevalence of key mental health conditions among evacuees from the Fukushima region, including former residents of **Namie**. These figures are drawn from multiple cross-sectional and longitudinal studies conducted in the years following the disaster.



Mental Health Outcome	Prevalence Rate (%)	Year of Study	Population	Assessment Tool
Probable Depression	14.6	2012	Adult Evacuees	Kessler 6-item Scale (K6)
11.9	2013	Adult Evacuees	Kessler 6-item Scale (K6)	
9.7	2014	Adult Evacuees	Kessler 6-item Scale (K6)	
16.5	2016 (approx.)	Evacuees from Fukushima	Kessler 6-item Scale (K6)	
Severe PTSD Symptoms	14.1	2012 (18 months post-disaster)	Evacuees	PTSD Checklist- Stressor-Specific (PCL-S)
High Risk for Post-Traumatic Stress	39.0	2016 (approx.)	Evacuees from Fukushima	Impact of Event Scale-Revised (IES-R)
Psychological Distress (Adults)	5x higher than general population	2014	Evacuees	Not specified
Mental/Physical Health Problems (Self-Reported)	68	2014	Evacuees	Government Survey
Disturbed Sleep (Self-Reported)	57	2014	Evacuees	Government Survey
Depressive Moods (Self- Reported)	47	2014	Evacuees	Government Survey

Note: The data presented is for the broader evacuee population from the Fukushima region, which includes former residents of **Namie**. Specific data solely for **Namie** residents is often aggregated within these larger studies.



Experimental Protocols

The assessment of mental health in the affected population relied on validated psychiatric screening instruments. The methodologies for the key scales cited are detailed below.

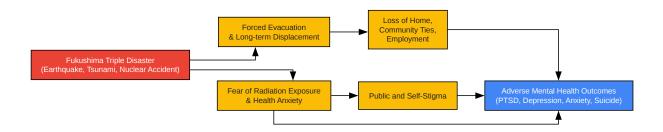
- 2.1 Kessler 6-item Psychological Distress Scale (K6)
- Objective: To screen for non-specific psychological distress, which is highly correlated with the risk of severe mental illness.
- Methodology: The K6 scale consists of six questions asking about the frequency of certain feelings (e.g., nervousness, hopelessness, worthlessness) over the past 30 days. Each item is scored on a 5-point Likert scale, from "none of the time" (0) to "all of the time" (4).
- Scoring and Interpretation: The total score ranges from 0 to 24. A score of 13 or higher is typically used as a cut-off to indicate a high risk of probable depression or other serious mental illness.[1]
- Administration: The scale is self-administered or administered by a trained interviewer.
- 2.2 PTSD Checklist-Stressor-Specific Version (PCL-S)
- Objective: To assess the 17 symptoms of Post-Traumatic Stress Disorder (PTSD) as defined by the DSM-IV. The "S" version specifies that the respondent should relate their symptoms to a specific stressful experience (in this case, the 2011 disaster).
- Methodology: The PCL-S is a self-report measure where respondents rate the severity of each symptom over the past month on a 5-point scale, from "not at all" (1) to "extremely" (5).
- Scoring and Interpretation: A total symptom severity score is calculated by summing the scores for each of the 17 items. A score of 50 or greater is often used as a cut-off to indicate severe PTSD symptoms.[2]
- Administration: The checklist is typically self-administered.
- 2.3 Impact of Event Scale-Revised (IES-R)



- Objective: To measure subjective distress in response to a specific traumatic event. It assesses three core symptom clusters of PTSD: intrusion, avoidance, and hyperarousal.
- Methodology: The IES-R is a 22-item self-report questionnaire. Respondents are asked to rate how much they have been bothered by each item in the past seven days in relation to the specific traumatic event. Each item is rated on a 5-point scale from "not at all" (0) to "extremely" (4).
- Scoring and Interpretation: A total score is calculated by summing the ratings for all items. A score of 25 or higher is considered a cut-off for a high risk of post-traumatic stress.[3]
- Administration: The scale is self-administered.

Signaling Pathways and Logical Relationships

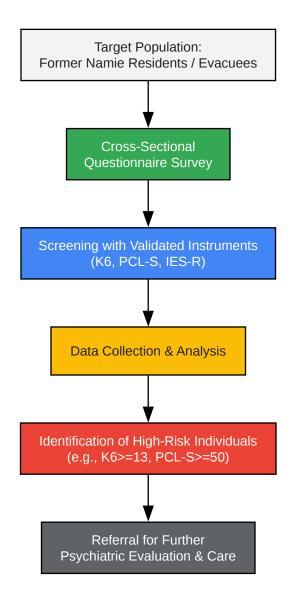
The following diagrams illustrate the key factors influencing the mental health of former **Namie** residents and the workflow for mental health assessment in the post-disaster context.



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Caption: Factors contributing to adverse mental health outcomes in former **Namie** residents.





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Caption: Workflow for mental health assessment of disaster-affected populations.

Discussion and Conclusion

The evidence strongly indicates that former residents of **Namie**, as part of the larger group of Fukushima evacuees, have experienced a significant and prolonged mental health burden. Rates of probable depression and PTSD have remained considerably higher than in the general population years after the initial disaster.[1][4] The psychological impact is not solely attributable to the direct trauma of the earthquake and tsunami but is compounded by the unique stressors of a nuclear accident, including long-term displacement, loss of community and livelihood, and persistent anxiety about the health effects of radiation.[5][6]







The methodologies employed in the cited studies, primarily validated self-report scales, have been crucial for large-scale screening and epidemiological research. However, it is important to acknowledge the limitations of these tools, which provide an indication of risk rather than a clinical diagnosis.

For drug development professionals, this population represents a specific subset of individuals with trauma- and stressor-related disorders, where the chronicity of the stressor and the complex interplay of psychological and social factors are prominent. Future research and therapeutic interventions should consider the multifaceted nature of the trauma experienced by the former residents of **Namie**. The provision of long-term mental health care, community rebuilding, and clear, trusted communication regarding radiation risks are essential for the ongoing recovery of this population.

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